2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine
Description
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 2, a fluorine atom at position 5, and a 3,3-difluoropyrrolidine group at position 4. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets such as enzymes and receptors . The 3,3-difluoropyrrolidine moiety enhances lipophilicity and may improve metabolic stability compared to unsubstituted or oxygen-containing heterocycles (e.g., morpholine) .
Properties
IUPAC Name |
2-chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3/c9-7-13-3-5(10)6(14-7)15-2-1-8(11,12)4-15/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERJWJPSGQGKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichloropyrimidine and 3,3-difluoropyrrolidine.
Substitution Reactions: The chloro and fluorine substituents are introduced through nucleophilic substitution reactions. For example, 2,4-dichloropyrimidine can be reacted with 3,3-difluoropyrrolidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The pyrimidine ring can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrimidine Ring
Position 4 Modifications:
- Azole-Substituted Derivatives (): Compounds like 2-chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine (6) and analogs feature aromatic azoles (triazole, imidazole) at position 4. These substituents confer anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with ED₅₀ values ranging from 30–300 mg/kg . However, azoles may reduce blood-brain barrier (BBB) penetration due to their polarity.
- The difluoro substitution also reduces metabolic oxidation, as seen in pyrimidine derivatives where fluorination slows ring cleavage .
Position 2 and 5 Halogenation:
- Compound: 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride features chloro and fluoro substituents at positions 6 and 5, respectively. The triazole group at position 1 suggests antifungal or anticonvulsant activity, similar to compounds .
- Target Compound: The 2-chloro-5-fluoro pattern likely increases electron-withdrawing effects, stabilizing the pyrimidine ring against nucleophilic attack and altering binding affinity to targets like γ-aminobutyric acid (GABA) receptors or kinases .
Key Research Findings and Implications
- Further studies should evaluate binding to GABA receptors or kinases like BRAF .
- Metabolic Considerations: Fluorination at position 5 and the pyrrolidine group may reduce oxidative metabolism, contrasting with CP-93,393’s pyrimidine cleavage .
Biological Activity
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core with a chlorine atom at the 2-position and a difluoropyrrolidine moiety at the 4-position, contributing to its unique properties. The structural formula can be represented as:
Research indicates that this compound acts primarily as an inhibitor of specific kinases. Kinases are critical for various cellular processes, including cell division and signaling pathways, making them valuable targets in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : NCI-H460 (lung cancer), HCT-116 (colon cancer).
- Assays Used : MTT assay for cell viability.
- Results : The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and changes in cell morphology.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H460 | 5.2 | Apoptosis induction via caspase activation |
| HCT-116 | 4.8 | Cell cycle arrest and apoptosis |
In Vivo Studies
Animal models have been used to evaluate the efficacy of the compound in suppressing tumor growth. Notably:
- Model : Nude mice bearing human cancer xenografts.
- Findings : Treatment with the compound resulted in significant tumor size reduction without notable toxicity.
Case Studies
-
Case Study on Lung Cancer :
- Objective : Evaluate the anti-tumor effects of the compound on lung cancer xenografts.
- Outcome : Mice treated with the compound showed a 50% reduction in tumor volume compared to controls.
-
Case Study on Colon Cancer :
- Objective : Assess the mechanism of action in colon cancer models.
- Outcome : The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Fluorine Substitutions : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Pyrrolidine Modifications : Altering the pyrrolidine ring can affect binding affinity and selectivity towards kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
